molecular formula C25H22F3N5O4 B12418172 Hpk1-IN-28

Hpk1-IN-28

Cat. No.: B12418172
M. Wt: 513.5 g/mol
InChI Key: OLAZOTSEYGDCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hematopoietic Progenitor Kinase 1 Inhibitor 28 (Hpk1-IN-28) is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 plays a crucial role in regulating immune cell functions, particularly T cell activation and proliferation. By inhibiting HPK1, this compound has shown potential in enhancing immune responses, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hpk1-IN-28 involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final step involves coupling the intermediate with a suitable linker to form the desired this compound compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Hpk1-IN-28 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Hpk1-IN-28 has a wide range of scientific research applications, including:

Mechanism of Action

Hpk1-IN-28 exerts its effects by inhibiting the kinase activity of HPK1. HPK1 is involved in the phosphorylation of the adaptor protein SLP-76, which plays a critical role in T cell receptor (TCR) signaling. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing TCR signaling and promoting T cell activation and proliferation. This mechanism is particularly relevant in the context of cancer immunotherapy, where enhanced T cell responses can lead to improved anti-tumor immunity .

Properties

Molecular Formula

C25H22F3N5O4

Molecular Weight

513.5 g/mol

IUPAC Name

[2-[3,5-difluoro-4-[[5-(2-fluoro-4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]anilino]-5-methyl-4,6-dihydro-1,3-oxazin-5-yl]methanol

InChI

InChI=1S/C25H22F3N5O4/c1-25(10-34)9-30-24(36-11-25)33-13-5-18(27)21(19(28)6-13)37-23-20-16(8-29-22(20)31-12-32-23)15-4-3-14(35-2)7-17(15)26/h3-8,12,34H,9-11H2,1-2H3,(H,30,33)(H,29,31,32)

InChI Key

OLAZOTSEYGDCSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(OC1)NC2=CC(=C(C(=C2)F)OC3=NC=NC4=C3C(=CN4)C5=C(C=C(C=C5)OC)F)F)CO

Origin of Product

United States

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